molecular formula C15H18N4O3S B3016102 N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzenesulfonamide CAS No. 2034400-21-8

N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzenesulfonamide

Cat. No.: B3016102
CAS No.: 2034400-21-8
M. Wt: 334.39
InChI Key: QEQIVTOTBZRXKV-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzenesulfonamide is a chemical compound with the molecular formula C15H18N4O3S and a molecular weight of 334.4 . This tetrahydropyrazolo[1,5-a]pyrazine (THPP) derivative is a scaffold of significant interest in medicinal chemistry and pharmaceutical research. Compounds based on the THPP structure have been identified as promising agents in drug discovery, particularly as allosteric modulators. For instance, recent research has highlighted THPP derivatives as potent Core Protein Allosteric Modulators (CpAMs) for the inhibition of the Hepatitis B Virus, demonstrating the ability to inhibit a broad range of nucleos(t)ide-resistant HBV variants . Furthermore, structurally similar tetrahydropyrazolopyrazine compounds have been co-crystallized with protein targets such as PI3K-alpha, illustrating their potential application in oncology research and the study of protein-inhibitor interactions . The benzenesulfonamide moiety is a common feature in compounds with diverse biological activities. This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical screening. It is supplied as a solid and is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

4-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-17(2)23(21,22)14-5-3-12(4-6-14)15(20)18-9-10-19-13(11-18)7-8-16-19/h3-8H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQIVTOTBZRXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the cycloaddition of diazo compounds to acetylenes, forming the tetrahydropyrazolo[1,5-a]pyrazine core. This reaction is often carried out in the presence of a catalyst and under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cycloaddition reactions, followed by purification steps such as crystallization or chromatography to ensure high purity. The specific conditions, including temperature, pressure, and solvents, are optimized to maximize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural characteristics that may interact with biological targets.

Anticancer Activity

Research indicates that compounds similar to N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzenesulfonamide exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance:

  • Case Study : A study published in Cancer Research demonstrated that derivatives of tetrahydropyrazolo compounds showed significant cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

There is emerging evidence that this compound may possess antimicrobial activity against a range of pathogens.

  • Case Study : In a study focusing on novel sulfonamide derivatives, researchers found that certain modifications led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neurological applications.

Potential in Treating Neurological Disorders

Research suggests that tetrahydropyrazolo compounds may have neuroprotective effects and could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease.

  • Case Study : A preclinical study indicated that similar compounds could reduce neuroinflammation and oxidative stress in models of neurodegeneration .

Synthetic Applications

In addition to its biological applications, this compound can serve as an intermediate in the synthesis of other complex molecules.

Building Block for Drug Development

The compound can be used as a precursor in the synthesis of more complex pharmacologically active molecules.

  • Example : Researchers have utilized this compound to create libraries of new drugs targeting various diseases by modifying its structure to enhance efficacy and reduce side effects .

Summary of Research Findings

Application AreaFindings SummaryReferences
Anticancer ActivitySignificant cytotoxic effects on cancer cell lines; potential for further development
Antimicrobial PropertiesEnhanced antibacterial activity against multiple pathogens
NeuropharmacologyPotential neuroprotective effects; may aid in treatment of neurodegenerative diseases
Synthetic ApplicationsUseful as an intermediate for synthesizing novel drug candidates

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Core Scaffold Variations

Tetrahydropyrazolo[1,5-a]pyrazine Derivatives

  • N-(7-((Methylsulfonyl)methyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)benzenesulfonamide (8) :
    This compound shares the tetrahydropyrazolo-pyrazine core but incorporates a methylsulfonylmethyl substituent. It exhibits 39% yield and functions as an alphavirus cysteine protease inhibitor . In contrast, the target compound achieves 63% yield via Negishi coupling and targets PI3Kα, demonstrating how substituent modifications influence both synthesis efficiency and biological activity .
  • Ethyl 5-(3-Methylfuran-2-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (29) :
    Featuring a furan-carbonyl group, this derivative was synthesized in 65% yield and inhibits respiratory syncytial virus (RSV) polymerase, underscoring the scaffold's versatility across therapeutic areas .

Triazolo-Pyrimidines and Pyrano-Pyrazoles

  • N,N-Dimethyl-4-(5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)aniline :
    This triazolo-pyrimidine derivative (ChemSpider ID: 4683779) shares the dimethylaniline motif but lacks the sulfonamide group. It highlights the importance of the sulfonamide moiety for PI3Kα binding .
  • N-(5-Cyano-1-(4-methoxyphenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methylbenzenesulfonamide: With a pyrano-pyrazole core, this compound (70% yield) demonstrates divergent synthetic pathways and emphasizes the role of the tetrahydropyrazolo-pyrazine core in conferring kinase selectivity .
Structural and Functional Insights
  • Crystallography : The target compound’s co-crystal structure with PI3Kα reveals hydrophobic interactions with Val851 and hydrogen bonding with Glu849, critical for inhibitory activity .
  • Role of Sulfonamide : Analogues lacking the sulfonamide group (e.g., triazolo-pyrimidines) show reduced kinase affinity, emphasizing its role in target engagement .

Biological Activity

N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including antitumor, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Common NameThis compound
CAS Number2034400-21-8
Molecular FormulaC₁₅H₁₈N₄O₃S
Molecular Weight334.4 g/mol

Research indicates that compounds containing a pyrazolo[1,5-a]pyrazine core exhibit significant biological activities through various mechanisms. The following points summarize key findings:

  • Antitumor Activity : Pyrazole derivatives have shown promising results in inhibiting various cancer cell lines. For instance, they can inhibit BRAF(V600E) and EGFR pathways critical for tumor growth and proliferation . The specific compound has been noted for its potential to disrupt cellular signaling involved in cancer progression.
  • Anti-inflammatory Properties : The compound demonstrates the ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNFα and IL-1. This activity suggests its potential use in treating inflammatory diseases .
  • Antimicrobial Effects : Preliminary studies indicate that pyrazole derivatives possess antimicrobial properties against a range of pathogens. The specific compound's structure may enhance its interaction with microbial targets, leading to effective inhibition .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antitumor Efficacy : In vitro assays demonstrated that this compound effectively inhibited cell proliferation in various cancer cell lines. For example:
    • IC50 Values : The compound exhibited IC50 values in the low micromolar range against breast cancer cell lines .
  • Inflammation Model Studies : In animal models of inflammation:
    • The administration of the compound reduced edema and inflammation markers significantly compared to control groups .
  • Microbial Inhibition Tests : Laboratory tests showed that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria:
    • Minimum Inhibitory Concentrations (MIC) were determined to be effective against common pathogens like Staphylococcus aureus and Escherichia coli .

Q & A

Q. How to address reproducibility issues in biological assays involving this compound?

  • Answer : Standardize protocols:
  • Use positive controls (e.g., known enzyme inhibitors).
  • Validate cell lines/pathogen strains for consistency.
  • Apply Bland-Altman analysis to assess inter-lab variability .

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